1-Nitro-2-naphthaldehyde
Overview
Description
1-Nitro-2-naphthaldehyde is an organic compound with the molecular formula C11H7NO3 . It is a derivative of naphthalene, characterized by the presence of a nitro group at the first position and an aldehyde group at the second position on the naphthalene ring. This compound is known for its applications in organic synthesis and material science.
Mechanism of Action
Mode of Action
1-Nitro-2-naphthaldehyde undergoes transformation upon irradiation with UV light, converting into the corresponding nitroso acid . This transformation suggests that the compound can participate in photochemical reactions, which could potentially influence its interaction with its targets.
Biochemical Pathways
A novel synthesis pathway includes the reaction of 2-hydroxy-1-naphthaldehyde oxime undergoing oxidative cyclisation to form complex heterocyclic structures. This indicates the compound’s versatility in participating in various biochemical reactions.
Result of Action
Its transformation into nitroso acid upon uv light irradiation suggests potential photochemical applications .
Action Environment
Environmental factors such as light exposure can influence the action of this compound, as it undergoes transformation into nitroso acid upon UV light irradiation .
Biochemical Analysis
Biochemical Properties
It is known that upon irradiation with UV light, 1-Nitro-2-naphthaldehyde gets transformed into the corresponding nitroso acid . This transformation could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Molecular Mechanism
It is known that upon UV irradiation, it transforms into the corresponding nitroso acid . This transformation could potentially lead to various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific mechanisms have not been reported yet.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-naphthaldehyde can be synthesized through various methods, including the nitration of naphthalene derivatives. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde oxime undergoing oxidative cyclization to form naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems.
Industrial Production Methods: Industrial production of this compound typically involves the nitration of naphthalene followed by selective oxidation and purification processes. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of nitroso acids.
Reduction: Formation of amino-naphthaldehyde.
Substitution: Formation of various substituted naphthaldehyde derivatives.
Scientific Research Applications
1-Nitro-2-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and optical storage devices.
Comparison with Similar Compounds
- 2-Nitrobenzaldehyde
- 1-Naphthaldehyde
- 2-Hydroxy-1-naphthaldehyde
- 5-Chloro-2-nitrobenzaldehyde
Comparison: 1-Nitro-2-naphthaldehyde is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and photophysical properties. Compared to 2-nitrobenzaldehyde, it has a more extended conjugated system, leading to different electronic properties and reactivity. Its ability to form complex heterocyclic structures sets it apart from simpler aldehydes like 1-naphthaldehyde .
Properties
IUPAC Name |
1-nitronaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIMHJNMEFIADP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404435 | |
Record name | 1-Nitro-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101327-84-8 | |
Record name | 1-Nitro-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-nitro-2-naphthaldehyde useful in analyzing water samples?
A: this compound is a highly reactive derivatizing agent, particularly valuable for analyzing trace levels of alkylhydrazines in water. [] These compounds, often found as industrial pollutants, pose potential environmental risks. The aldehyde group of this compound reacts with the hydrazine group of the analytes, forming stable derivatives detectable by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). [] This derivatization significantly enhances the detection sensitivity, enabling the quantification of alkylhydrazines at extremely low concentrations in environmental samples. []
Q2: How does this compound contribute to the development of new antimicrobial agents?
A: this compound serves as a crucial building block in the synthesis of novel unsymmetrical Schiff bases. [] Researchers utilize a two-step process: first reacting this compound with substituted 2-aminophenols to form Schiff bases. [] Then, they selectively reduce the nitro group to an amine, followed by condensation with 2-hydroxybenzaldehyde to generate the final unsymmetrical Schiff base ligands. [] These synthesized compounds have shown promising results as potential antimicrobial agents against various bacterial and fungal strains. []
Q3: Can you explain the role of this compound in creating compounds with potential antitumor activity?
A: this compound plays a key role as a precursor in the multi-step synthesis of 4-phenyl-1-(1′-nitro-2′-naphthaldehyde)-thiosemicarbazone (HTSC5). [] This compound, along with other thiosemicarbazone ligands, is used to form palladium(II) bis-chelate complexes. [] These complexes have demonstrated promising antiproliferative activity against various human tumor cell lines in vitro, suggesting their potential as anti-cancer agents. []
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